Cas no 1021215-87-1 (2-[3-(benzenesulfonyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl]-N-(3-methylphenyl)acetamide)

2-[3-(Benzenesulfonyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl]-N-(3-methylphenyl)acetamide is a specialized organic compound featuring a dihydropyridinone core functionalized with benzenesulfonyl and acetamide substituents. Its molecular structure suggests potential utility in medicinal chemistry, particularly as an intermediate in the synthesis of bioactive molecules. The presence of the benzenesulfonyl group may enhance binding affinity in target interactions, while the acetamide moiety offers versatility for further derivatization. The compound's stability and defined stereochemistry make it suitable for research applications, including drug discovery and enzyme inhibition studies. Its well-characterized synthesis route ensures reproducibility, supporting its use in method development and mechanistic investigations.
2-[3-(benzenesulfonyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl]-N-(3-methylphenyl)acetamide structure
1021215-87-1 structure
商品名:2-[3-(benzenesulfonyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl]-N-(3-methylphenyl)acetamide
CAS番号:1021215-87-1
MF:C22H22N2O4S
メガワット:410.486084461212
CID:5381938

2-[3-(benzenesulfonyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl]-N-(3-methylphenyl)acetamide 化学的及び物理的性質

名前と識別子

    • 2-[3-(benzenesulfonyl)-4,6-dimethyl-2-oxopyridin-1-yl]-N-(3-methylphenyl)acetamide
    • 2-[3-(benzenesulfonyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl]-N-(3-methylphenyl)acetamide
    • インチ: 1S/C22H22N2O4S/c1-15-8-7-9-18(12-15)23-20(25)14-24-17(3)13-16(2)21(22(24)26)29(27,28)19-10-5-4-6-11-19/h4-13H,14H2,1-3H3,(H,23,25)
    • InChIKey: WVGCGKRSSDWQIK-UHFFFAOYSA-N
    • ほほえんだ: C1(=O)N(CC(NC2=CC=CC(C)=C2)=O)C(C)=CC(C)=C1S(C1=CC=CC=C1)(=O)=O

2-[3-(benzenesulfonyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl]-N-(3-methylphenyl)acetamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F3382-1044-2μmol
2-[3-(benzenesulfonyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl]-N-(3-methylphenyl)acetamide
1021215-87-1 90%+
2μl
$57.0 2023-04-26
Life Chemicals
F3382-1044-1mg
2-[3-(benzenesulfonyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl]-N-(3-methylphenyl)acetamide
1021215-87-1 90%+
1mg
$54.0 2023-04-26
Life Chemicals
F3382-1044-2mg
2-[3-(benzenesulfonyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl]-N-(3-methylphenyl)acetamide
1021215-87-1 90%+
2mg
$59.0 2023-04-26
Life Chemicals
F3382-1044-3mg
2-[3-(benzenesulfonyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl]-N-(3-methylphenyl)acetamide
1021215-87-1 90%+
3mg
$63.0 2023-04-26

2-[3-(benzenesulfonyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl]-N-(3-methylphenyl)acetamide 関連文献

2-[3-(benzenesulfonyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl]-N-(3-methylphenyl)acetamideに関する追加情報

Professional Introduction to Compound with CAS No. 1021215-87-1 and Product Name: 2-[3-(benzenesulfonyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl]-N-(3-methylphenyl)acetamide

The compound with the CAS number 1021215-87-1 and the product name 2-[3-(benzenesulfonyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl]-N-(3-methylphenyl)acetamide represents a significant advancement in the field of pharmaceutical chemistry. This compound belongs to a class of heterocyclic derivatives that have garnered considerable attention due to their diverse biological activities and potential therapeutic applications. The structural framework of this molecule incorporates several key functional groups, including a benzenesulfonyl moiety and a dihydropyridine core, which are known for their involvement in various pharmacological mechanisms.

In recent years, there has been a growing interest in the development of novel heterocyclic compounds that exhibit potent biological activities. The dihydropyridine scaffold, in particular, has been extensively studied for its role in cardiovascular and neurological disorders. The presence of a 4,6-dimethyl group in the dihydropyridine ring enhances the stability and bioavailability of the compound, making it an attractive candidate for further investigation. Additionally, the benzenesulfonyl group introduces a polar region that can interact with biological targets, thereby modulating their activity.

The acetamide moiety at the N-terminal position of the molecule contributes to its solubility and pharmacokinetic properties. This feature is particularly important for drug development, as it ensures better absorption and distribution within the body. Furthermore, the 3-methylphenyl group provides additional binding sites for interaction with biological receptors, which can enhance the compound's efficacy. The combination of these structural elements makes this compound a promising candidate for further exploration in medicinal chemistry.

Recent studies have highlighted the potential of benzenesulfonyl-containing compounds in the treatment of various diseases. These compounds have shown inhibitory effects on enzymes and receptors involved in inflammation, pain, and cancer. The benzenesulfonyl group is known to stabilize the active conformation of these targets, thereby increasing their binding affinity. In addition, the dimethyl-substituted dihydropyridine core has been found to improve metabolic stability and reduce unwanted side effects.

The pharmaceutical industry has been actively exploring novel derivatives of dihydropyridines due to their broad therapeutic spectrum. The compound in question has been synthesized through multi-step organic reactions that involve cyclization and sulfonylation processes. The synthesis pathway has been optimized to ensure high yield and purity, making it suitable for large-scale production. Advanced spectroscopic techniques such as NMR and mass spectrometry have been employed to confirm the structural integrity of the compound.

From a computational chemistry perspective, molecular docking studies have been conducted to evaluate the binding interactions between this compound and potential biological targets. These studies have revealed that the benzenesulfonyl group interacts strongly with acidic residues on the target protein, while the dihydropyridine core forms hydrophobic interactions. This dual-mode binding mechanism enhances the compound's binding affinity and selectivity.

In preclinical studies, this compound has demonstrated promising results in models of inflammation and pain. The presence of both anti-inflammatory and analgesic properties makes it a versatile therapeutic agent. Furthermore, its ability to cross the blood-brain barrier suggests potential applications in treating neurological disorders. These findings have prompted further investigation into its mechanism of action and potential clinical applications.

The development of new pharmaceuticals often involves rigorous testing to ensure safety and efficacy. Regulatory agencies require extensive data on pharmacokinetics, toxicity, and pharmacodynamics before approving a new drug for clinical use. This compound has undergone preliminary toxicity studies, which have shown no significant adverse effects at tested doses. However, further studies are needed to evaluate its long-term safety profile.

The synthesis and characterization of this compound represent a significant contribution to pharmaceutical chemistry. The structural features described above make it a valuable tool for researchers investigating novel therapeutic strategies. As our understanding of biological mechanisms continues to evolve, compounds like this one will play an increasingly important role in drug discovery and development.

In conclusion, the compound with CAS number 1021215-87-1 and product name 2-[3-(benzenesulfonyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl]-N-(3-methylphenyl)acetamide is a promising candidate for further exploration in medicinal chemistry. Its unique structural features and demonstrated biological activities make it an attractive candidate for future drug development efforts.

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